molecular formula C22H25NO3 B1359486 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone CAS No. 898757-43-2

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone

Cat. No. B1359486
M. Wt: 351.4 g/mol
InChI Key: NAQAFDYCTNVHCR-UHFFFAOYSA-N
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Description

The compound “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone” is a chemical compound with the molecular formula C22H25NO3 . It is related to other compounds such as “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone” and "3-carboethoxy-4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-Dioxa-8-azaspiro[4.5]decane ring attached to a benzophenone group . The InChI code for this compound is "InChI=1S/C22H25NO3/c1-17-3-2-4-20 (15-17)21 (24)19-7-5-18 (6-8-19)16-23-12-10-22 (11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.4 g/mol . It has a computed XLogP3-AA value of 3.4, indicating its relative lipophilicity . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . Its exact mass and monoisotopic mass are both 351.18344366 g/mol . Its topological polar surface area is 38.8 Ų .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds similar to 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone have been synthesized for pharmacological evaluation. For instance, derivatives of 1,4-dioxa-7-azaspiro[4.5]decane showed potential as dopamine agonists. Such compounds, however, did not exhibit central nervous system activity, but demonstrated potent dopamine agonist activity in peripheral assessments (Brubaker & Colley, 1986).

Structural Elucidation in Drug Development

Structural studies of compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane moiety have been essential in drug development, particularly for antitubercular drugs. For example, a structural analysis of BTZ043, a promising antitubercular drug candidate, revealed significant insights into its molecular conformation and its interaction with biological targets (Richter et al., 2022).

Antiviral Evaluation

Spiro derivatives, including those related to 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone, have been synthesized and evaluated for antiviral activity. Certain derivatives have shown significant activity against influenza A virus and human coronaviruses, suggesting their potential as antiviral agents (Apaydın et al., 2020).

Removal Efficiency in Environmental Applications

Compounds with the 1,4-dioxa-8-azaspiro[4.5]decane structure have been utilized in environmental applications, such as in the removal of carcinogenic azo dyes and aromatic amines. These compounds demonstrated high efficiency in removing these harmful substances from solutions, indicating their potential utility in environmental remediation (Akceylan et al., 2009).

Synthesis of Nonlinear Optical Materials

Organic compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane moiety, such as APDA, have been identified as potential materials for nonlinear optical devices. Studies have focused on their synthesis, crystal growth, and characterization to evaluate their suitability for applications like frequency doublers in laser technology (Kagawa et al., 1994).

properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-17-3-2-4-20(15-17)21(24)19-7-5-18(6-8-19)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQAFDYCTNVHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642841
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone

CAS RN

898757-43-2
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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